molecular formula C9H7FN2O3 B13512809 6-Ethoxy-2-fluoro-3-nitrobenzonitrile

6-Ethoxy-2-fluoro-3-nitrobenzonitrile

Cat. No.: B13512809
M. Wt: 210.16 g/mol
InChI Key: VZNITMKKICEMGN-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoro-3-nitrobenzonitrile is a substituted benzonitrile derivative featuring a unique combination of functional groups: an ethoxy (-OCH₂CH₃) group at position 6, a fluorine atom at position 2, a nitro (-NO₂) group at position 3, and a nitrile (-CN) group at position 1. Its molecular formula is C₈H₅FN₂O₃, with a calculated molecular weight of 196.14 g/mol. The electron-withdrawing nitro and nitrile groups likely enhance electrophilic reactivity, while the ethoxy group may influence solubility and steric interactions.

Properties

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

6-ethoxy-2-fluoro-3-nitrobenzonitrile

InChI

InChI=1S/C9H7FN2O3/c1-2-15-8-4-3-7(12(13)14)9(10)6(8)5-11/h3-4H,2H2,1H3

InChI Key

VZNITMKKICEMGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoro-3-nitrobenzonitrile typically involves the nitration of 6-ethoxy-2-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2-fluoro-3-nitrobenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a building block in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-fluoro-3-nitrobenzonitrile depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzonitrile derivatives and heterocyclic analogs (Table 1).

Table 1: Comparative Analysis of Functionalized Benzonitriles and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
6-Ethoxy-2-fluoro-3-nitrobenzonitrile 6-OCH₂CH₃, 2-F, 3-NO₂, 1-CN C₈H₅FN₂O₃ 196.14 Nitro, nitrile, ethoxy, fluoro N/A
6-Amino-3-bromo-2-fluorobenzonitrile 6-NH₂, 3-Br, 2-F, 1-CN C₇H₄N₂FBr 215.02 Amino, bromo, fluoro, nitrile
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core, 3-OCH₃ C₁₇H₁₃F₃N₂O₂S 366.36 Trifluoromethyl, methoxy, amide
Key Observations:

Substituent Effects on Reactivity: The nitro group in this compound enhances electrophilic reactivity compared to the amino group in 6-Amino-3-bromo-2-fluorobenzonitrile, which is electron-donating and may participate in nucleophilic reactions .

Solubility and Stability :

  • The ethoxy group (-OCH₂CH₃) in the target compound likely increases lipophilicity compared to smaller substituents like methoxy (-OCH₃) in the benzothiazole derivatives from . This could enhance membrane permeability in biological applications.
  • The trifluoromethyl (-CF₃) group in ’s compounds improves metabolic stability and electronegativity, a feature absent in the target compound .

Molecular Weight and Applications: The target compound’s lower molecular weight (196.14 g/mol) compared to ’s benzothiazole derivatives (>360 g/mol) suggests better bioavailability for pharmaceutical applications . 6-Amino-3-bromo-2-fluorobenzonitrile’s bromo substituent () may facilitate cross-coupling reactions, a property less pronounced in the nitro-substituted target compound .

Biological Activity

6-Ethoxy-2-fluoro-3-nitrobenzonitrile is an organic compound notable for its unique combination of functional groups, which include an ethoxy group, a fluoro substituent, and a nitro group. This structural arrangement imparts distinct electronic and steric properties that influence its biological activity. Research into this compound has revealed various potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂F N₃O₂, with a molecular weight of approximately 210.16 g/mol. The compound features:

  • Ethoxy Group : Enhances solubility and may influence lipophilicity.
  • Fluoro Group : Impacts electronic properties and can enhance binding affinity to biological targets.
  • Nitro Group : Can undergo reduction to form an amino group, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to the reactivity of its nitro group, which can be reduced to an amino group. This transformation allows the compound to interact with various biological targets, including enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Key Reactions:

  • Reduction : The nitro group can be converted into an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride.
  • Substitution : The fluoro group can be substituted with nucleophiles, allowing for the synthesis of various derivatives with altered biological activities.
  • Oxidation : Under oxidative conditions, the compound may form oxidized derivatives.

Biological Applications

Research indicates that this compound has potential applications in various fields:

1. Medicinal Chemistry

  • Investigated for its potential use in drug development, particularly for antimicrobial and anticancer properties.
  • Its structural analogs have shown promise in inhibiting specific enzymes relevant to disease processes, such as dihydroorotate dehydrogenase in malaria treatment .

2. Biochemical Assays

  • Used as a probe in enzyme interaction studies due to its ability to bind to active sites and modulate enzymatic activity.

3. Synthetic Chemistry

  • Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
2-Ethoxy-6-fluoro-3-aminobenzonitrileContains an amino group instead of a nitro groupPotentially different biological activity due to amino substitution
2-Ethoxy-6-fluoro-3-nitrobenzoic acidHas a carboxylic acid group instead of a nitrileIncreased polarity and potential solubility changes
2-Fluoro-6-methoxybenzonitrileContains a methoxy group instead of an ethoxy groupVariations in electronic properties due to different substituents

These analogs highlight the importance of functional groups in determining biological activity and therapeutic potential.

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